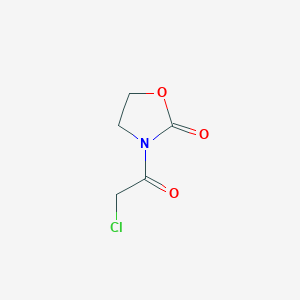

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one

Description

Significance of Oxazolidinone Derivatives in Contemporary Synthetic Chemistry

Oxazolidinone derivatives are highly valued for several key reasons. nih.govrsc.org As chiral auxiliaries, they can direct the stereochemical outcome of a wide range of chemical transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The resulting diastereomeric products can then be separated, and the chiral auxiliary cleaved to yield an enantiomerically pure target molecule. Beyond their role as transient controllers of stereochemistry, the oxazolidinone core is a recognized pharmacophore present in a number of clinically important drugs, most notably antibiotics like Linezolid. nih.govnih.gov This dual utility as both a synthetic tool and a bioactive scaffold underscores their importance in drug discovery and development. nih.govresearchgate.net

Overview of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one within the Context of Functionalized Heterocycles

Within this important class of compounds is This compound . This molecule is characterized by the stable 1,3-oxazolidin-2-one ring system, which is N-acylated with a chloroacetyl group. The presence of the electrophilic chloroacetyl moiety makes this compound a versatile synthetic building block. The chlorine atom serves as a good leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex oxazolidinone derivatives.

Scope and Research Objectives Pertaining to this compound

This article aims to provide a focused and comprehensive overview of This compound . The primary objectives are to detail its synthesis and physicochemical properties, explore its chemical reactivity and synthetic utility, discuss its role as an intermediate in medicinal chemistry, and examine its structural features. The content is based on available chemical literature and data, providing a scientific exploration of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQHZKRXGGXTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chloroacetyl 1,3 Oxazolidin 2 One and Its Precursors

Historical Development of Oxazolidinone Synthesis Relevant to 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one

The foundational chemistry of the oxazolidinone ring system dates back to the late 19th century. The first reported synthesis of 2-oxazolidinone (B127357) was by German chemist Siegmund Gabriel in 1888. wikipedia.org While investigating the reactions of bromoethylamine hydrobromide, he treated it with silver carbonate to isolate a product whose empirical formula he correctly determined. wikipedia.org Nearly a decade later, Gabriel, along with G. Eschenbach, developed a more efficient synthesis utilizing sodium bicarbonate. wikipedia.org They also correctly identified the structure as a cyclic carbamate (B1207046) derived from ethanolamine (B43304). wikipedia.org

A common early method for the synthesis of the 1,3-oxazolidin-2-one core involves the reaction of an ethanolamine with phosgene (B1210022) or its equivalents, such as dimethyl carbonate. wikipedia.org This approach established a fundamental strategy for constructing the heterocyclic ring that would later be functionalized to produce a wide array of derivatives, including this compound. The development of oxazolidinones as chiral auxiliaries by Evans further spurred interest in their synthesis and functionalization. wikipedia.org

Contemporary Synthetic Routes to this compound

Modern synthetic efforts towards this compound predominantly focus on the direct acylation of the pre-formed 1,3-oxazolidin-2-one ring. However, ring-closure strategies that incorporate the chloroacetyl moiety from the outset are also theoretically viable.

Synthesis via N-Acylation of 1,3-Oxazolidin-2-one

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 1,3-oxazolidin-2-one. This involves the reaction of the nitrogen atom of the oxazolidinone ring with a suitable chloroacetylating agent.

Chloroacetyl chloride is a common and reactive reagent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A notable example of this approach involves the acylation of oxazolidinone with one equivalent of chloroacetyl chloride in the presence of two equivalents of triethylamine (B128534) (TEA) in dichloromethane. chemrxiv.org This reaction proceeds efficiently, and the product, this compound, can be isolated after purification by silica (B1680970) gel chromatography. chemrxiv.org This method is advantageous due to the ready availability and high reactivity of chloroacetyl chloride.

Table 1: Representative N-Acylation of 1,3-Oxazolidin-2-one with Chloroacetyl Chloride

| Acylating Agent | Base | Solvent | Conditions | Product |

| Chloroacetyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Ultrasonic irradiation | This compound |

Data compiled from a study on microwave-assisted condensation of pharmacophores. chemrxiv.org

While chloroacetyl chloride is a primary choice, other chloroacetylating reagents could potentially be employed. For instance, chloroacetic anhydride (B1165640) could be used, often in the presence of a Lewis acid catalyst to enhance the reactivity of the anhydride. Although not specifically documented for the synthesis of this compound, the use of acid anhydrides with Lewis acids like zinc chloride (ZnCl₂) for the N-acylation of oxazolidinones has been reported for other acyl groups. researchgate.net

Another emerging alternative involves the use of aldehydes in conjunction with N-heterocyclic carbene (NHC) catalysis under aerobic conditions. chemrxiv.orgchemistryviews.org This method allows for the in situ generation of a potent acylating agent from the corresponding aldehyde. In principle, chloroacetaldehyde (B151913) could be used in this system to generate the desired product, offering a milder alternative to the highly reactive acid halides. chemistryviews.org

Acid fluorides have also been presented as mild reagents for the N-acylation of oxazolidinones in the presence of mild bases like triethylamine or Hünig's base (i-Pr₂NEt), affording high yields of the N-acylated products. nih.gov The use of chloroacetyl fluoride (B91410) would represent another viable, albeit less common, alternative.

Ring Closure Strategies for Oxazolidinone Formation Incorporating the Chloroacetyl Moiety

While less common for the synthesis of this specific compound, it is conceivable to construct the N-chloroacetylated oxazolidinone ring in a single convergent process. One potential strategy involves the reaction of an appropriately substituted β-amino alcohol with a carbonylating agent. For example, a β-amino alcohol already bearing a chloroacetyl group on the nitrogen atom could be cyclized using phosgene or a phosgene equivalent.

A more contemporary approach could involve the cycloaddition of an epoxide with an isocyanate. In this scenario, a chloroacetyl-substituted isocyanate could react with a simple epoxide like ethylene (B1197577) oxide. The reaction of epoxides with chlorosulfonyl isocyanate has been shown to produce oxazolidinones, suggesting that isocyanates bearing the chloroacetyl group could undergo similar transformations. nih.gov

Another potential ring-closure strategy is the reaction of aziridines with carbon dioxide. nih.gov An N-chloroacetylated aziridine (B145994) could, in principle, be carboxylated to form the corresponding oxazolidinone. The development of such a convergent route would be of interest from an atom-economy perspective.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of oxazolidinones and their derivatives.

One significant advancement is the use of microwave irradiation to accelerate the N-acylation reaction. The synthesis of this compound from oxazolidinone and chloroacetyl chloride has been successfully performed under microwave irradiation, which significantly reduces reaction times. chemrxiv.org This method aligns with green chemistry principles by minimizing energy consumption.

The use of aerobic oxidative NHC catalysis for the N-acylation of oxazolidinones with aldehydes represents another green approach. chemrxiv.orgchemistryviews.org This method avoids the use of stoichiometric amounts of strong bases and pre-activated carboxylic acid derivatives, operating at room temperature and often in more environmentally friendly solvents like ethyl acetate (B1210297) with air as the oxidant. chemrxiv.orgchemistryviews.org

Electrochemical methods for N-acylation are also gaining traction as a sustainable alternative. These methods can often be performed in aqueous media at room temperature, reducing the reliance on volatile organic solvents. nih.gov

Furthermore, the development of catalytic systems that avoid the use of stoichiometric and often hazardous reagents is a key focus. For example, the use of catalytic amounts of Lewis acids for N-acylation with anhydrides under solvent-free conditions presents a greener alternative to traditional methods that require stoichiometric bases and generate significant salt waste. researchgate.net

Purification and Characterization Techniques in Synthetic Studies

Beyond routine spectroscopic identification, the synthesis of N-acyl oxazolidinones like this compound employs more specialized techniques to ensure high purity and confirm structural integrity, which is crucial for their application in further synthetic steps.

Purification Techniques:

Aqueous Work-up: Following the reaction, a standard aqueous work-up is typically performed. This involves washing the organic reaction mixture with water, dilute acidic solutions (like aq. HCl) to remove excess amine base, and/or basic solutions (like aq. NaHCO₃) to remove acidic impurities. This is followed by drying the organic layer over an agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal.

Chromatography: For laboratory-scale preparations, silica gel column chromatography is a common and effective method for purification. scribd.comgoogle.com A solvent system of ethyl acetate and hexanes is frequently used to separate the desired product from unreacted starting materials and non-polar byproducts. biorxiv.org The polarity of the eluent is adjusted to achieve optimal separation.

Recrystallization: When the crude product is obtained as a solid of sufficient purity, recrystallization is a powerful technique for achieving high analytical purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but result in low solubility at cooler temperatures, allowing for the formation of a crystalline solid while impurities remain in the mother liquor.

Advanced Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a vital analytical tool for assessing the purity of the final compound with high precision. mdpi.com It can detect trace impurities that may not be visible by Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of chiral N-acyl oxazolidinones, chiral HPLC is the definitive method for determining enantiomeric or diastereomeric purity, a critical parameter in asymmetric synthesis. nih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous confirmation of the molecular structure. researchgate.net This technique offers precise data on bond lengths, bond angles, and conformation in the solid state, serving as the ultimate proof of structure.

Two-Dimensional (2D) NMR Spectroscopy: While 1D NMR (¹H and ¹³C) is standard for basic identification, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign all proton and carbon signals, especially in more complex analogues or to resolve any structural ambiguities.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory benchtop to a larger, preparative scale introduces a distinct set of challenges that require careful process optimization and engineering controls. catsci.com

Key Considerations:

Thermal Management: The N-acylation reaction with chloroacetyl chloride is exothermic. On a small scale, this heat dissipates quickly into the surroundings, but on a large scale, the surface-area-to-volume ratio decreases dramatically, hindering heat transfer. catsci.com This can lead to a rapid temperature increase, or "runaway reaction," posing significant safety risks. Effective heat management is critical, requiring the use of jacketed reactors with controlled cooling and a carefully planned, slow addition rate of the chloroacetyl chloride. catsci.com

Reagent Handling and Stoichiometry: Handling large quantities of chloroacetyl chloride, a corrosive and moisture-sensitive reagent, necessitates specialized equipment and safety protocols. On a larger scale, precise control of stoichiometry is crucial for both safety and economic reasons. Using an alternative to triethylamine, such as an inorganic base like potassium carbonate, might be preferable as it is cheaper and can be more easily removed by filtration. biorxiv.org

Solvent Selection and Work-up: Solvents used in laboratory synthesis, such as dichloromethane, may be undesirable for large-scale production due to environmental regulations and health concerns. Process chemists often investigate alternative, "greener," or more easily recoverable solvents like toluene (B28343) or 2-methyltetrahydrofuran. williams.edu Furthermore, purification by column chromatography is generally not viable for large quantities. The process must be adapted to favor purification by crystallization, which is more amenable to scale. This requires careful selection of solvents and optimization of crystallization conditions to ensure high yield and purity.

Process Safety and Byproduct Management: The reaction produces a hydrochloride salt byproduct (e.g., triethylammonium (B8662869) chloride) which must be removed, typically by filtration. Efficient filtration and washing on a large scale require appropriate engineering solutions. Additionally, any potential for off-gassing of HCl, particularly during quenching steps, must be managed with appropriate scrubbing systems. A thorough process hazard analysis (PHA) is essential to identify and mitigate risks associated with reactive chemicals and exothermic events. tandfonline.comtandfonline.com

| Parameter | Laboratory Scale Consideration | Preparative Scale Consideration |

|---|---|---|

| Heat Control | Simple ice bath cooling is sufficient. | Jacketed reactor with controlled coolant flow; slow, monitored reagent addition. catsci.com |

| Purification | Silica gel chromatography is common. scribd.com | Chromatography is impractical; process optimized for direct crystallization. |

| Solvent | Dichloromethane (DCM) is often used. williams.edu | Greener, less volatile, and more cost-effective solvents are preferred (e.g., Toluene, Me-THF). |

| Base | Triethylamine (TEA) is common. scribd.com | Inorganic bases (e.g., K₂CO₃) may be favored for cost and ease of removal. biorxiv.org |

Reactivity and Mechanistic Investigations of 3 2 Chloroacetyl 1,3 Oxazolidin 2 One

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group (ClCH₂C(O)-) is a highly reactive functional group. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack and the α-protons prone to deprotonation under basic conditions.

Nucleophilic Displacement Reactions (S\textsubscript{N}2) at the α-Carbon of the Chloroacetyl Group

The primary mode of reactivity for the α-carbon of the chloroacetyl group in 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is the S\textsubscript{N}2 reaction. In this bimolecular nucleophilic substitution reaction, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion. This process occurs in a single, concerted step, resulting in an inversion of stereochemistry if the α-carbon were chiral.

Amines, acting as nitrogen-based nucleophiles, readily react with this compound to form N-substituted glycine (B1666218) derivatives of the oxazolidinone. The reaction proceeds via a standard S\textsubscript{N}2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon, displacing the chloride. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated, or by using an excess of the amine nucleophile.

The general mechanism involves the nucleophilic attack of the amine on the α-carbon, forming a tetrahedral intermediate which then collapses to expel the chloride ion. The resulting ammonium (B1175870) salt is then deprotonated by a base to yield the final product.

Table 1: Representative Aminolysis Reactions of this compound

| Nucleophile | Reagents and Conditions | Product |

| Ammonia | NH₃ (excess), Ethanol, room temp. | 3-(2-Aminoacetyl)-1,3-oxazolidin-2-one |

| Aniline | Aniline, K₂CO₃, Acetonitrile, reflux | 3-(2-(Phenylamino)acetyl)-1,3-oxazolidin-2-one |

| Diethylamine | Diethylamine (2 equiv.), THF, 0 °C to rt | 3-(2-(Diethylamino)acetyl)-1,3-oxazolidin-2-one |

Thiol-based nucleophiles, such as thiols and their conjugate bases (thiolates), are excellent nucleophiles for S\textsubscript{N}2 reactions and are expected to react efficiently with this compound. The reaction would yield a thioether linkage, which is a valuable functional group in organic synthesis. Thiolate anions, generated by treating a thiol with a base like sodium hydroxide (B78521) or sodium hydride, are particularly potent nucleophiles for this transformation.

The mechanism is analogous to that of aminolysis, with the sulfur atom of the thiol or thiolate acting as the nucleophile.

Table 2: Predicted Thiolysis Reactions of this compound

| Nucleophile | Reagents and Conditions | Product |

| Sodium hydrosulfide | NaSH, Ethanol/Water, rt | 3-(2-Mercaptoacetyl)-1,3-oxazolidin-2-one |

| Thiophenol | Thiophenol, NaOH, Methanol, rt | 3-(2-(Phenylthio)acetyl)-1,3-oxazolidin-2-one |

| Cysteine | Cysteine, NaHCO₃, Water, rt | S-((2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl)-cysteine |

Oxygen-based nucleophiles, such as alkoxides and carboxylates, can also participate in S\textsubscript{N}2 reactions with the chloroacetyl moiety. Alkoxides, being strong bases and potent nucleophiles, would lead to the formation of α-alkoxyacetyl derivatives. Carboxylates, which are weaker nucleophiles, would react to form α-acyloxyacetyl compounds. These reactions are often carried out in polar aprotic solvents to enhance the nucleophilicity of the anionic nucleophile.

Table 3: Anticipated O-Nucleophile Reactions of this compound

| Nucleophile | Reagents and Conditions | Product |

| Sodium methoxide | NaOCH₃, Methanol, 0 °C | 3-(2-Methoxyacetyl)-1,3-oxazolidin-2-one |

| Sodium acetate (B1210297) | CH₃COONa, DMF, 80 °C | 2-((2-oxo-1,3-oxazolidin-3-yl)carbonyl)methyl acetate |

| Sodium phenoxide | NaOPh, Acetone, reflux | 3-(2-Phenoxyacetyl)-1,3-oxazolidin-2-one |

Elimination Reactions Involving the α-Chloroacetyl Group

While S\textsubscript{N}2 reactions are the predominant pathway, elimination reactions (E2) are a potential competing pathway, particularly in the presence of strong, sterically hindered bases. For an E2 reaction to occur, a base would abstract a proton from the α-carbon, followed by the concerted elimination of the chloride ion, leading to the formation of a ketene (B1206846) intermediate. However, for a substrate like this compound, this pathway is generally less favorable than nucleophilic substitution at the α-carbon. The acidity of the α-protons is increased by the adjacent carbonyl group, but the formation of a highly reactive ketene intermediate may not be the primary reaction pathway under typical basic conditions where a competent nucleophile is present.

Formation of Organometallic Derivatives (e.g., Grignard, Organolithium Reagents)

The formation of organometallic derivatives, such as Grignard or organolithium reagents, at the α-carbon of the chloroacetyl group is generally not a feasible synthetic strategy. The presence of the highly electrophilic carbonyl group within the chloroacetyl moiety and the oxazolidinone ring would lead to rapid intramolecular or intermolecular reactions with any organometallic species that might be transiently formed.

Furthermore, the protons on the α-carbon are acidic enough to be deprotonated by strong organometallic bases. This would lead to the formation of an enolate, which would then be the reactive species, rather than a discrete organometallic compound at the α-carbon. Any attempt to form a Grignard or organolithium reagent would likely result in either attack at one of the carbonyl groups or simple deprotonation.

Reactivity of the N-Acyl Oxazolidinone Carbonyl

The N-acyl carbonyl group in this compound is part of an imide functionality, which influences its reactivity. This exocyclic carbonyl is generally more electrophilic than the endocyclic carbonyl of the oxazolidinone ring, making it the primary site for nucleophilic attack in many reactions.

Hydrolysis and Transamidation Reactions

Hydrolysis: The hydrolysis of N-acyl oxazolidinones, including this compound, can proceed via cleavage of either the exocyclic (amide) or endocyclic (carbamate) carbonyl group. The outcome of the reaction is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the pH. For instance, cleavage with lithium hydroxide (LiOH) can lead to the opening of the oxazolidinone ring (endocyclic cleavage), while using lithium hydroperoxide (LiOOH) often results in the selective cleavage of the exocyclic N-acyl group. This selectivity is attributed to the different pKa values and steric profiles of the nucleophiles. The hydroperoxide anion is a softer nucleophile and preferentially attacks the more accessible and electrophilic exocyclic carbonyl.

Transamidation: The N-acyl group of this compound can be transferred to an amine nucleophile in a process known as transamidation. This reaction is a valuable method for the synthesis of amides. The reactivity in transamidation is influenced by the basicity and steric hindrance of the incoming amine. The reaction is typically catalyzed by acids or bases, which activate the carbonyl group or the amine, respectively. The mechanism generally involves the nucleophilic attack of the amine on the exocyclic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the new amide and the oxazolidinone anion.

A general representation of the transamidation reaction is shown below:

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Amine (R-NH₂) | N-substituted-2-chloroacetamide | 1,3-Oxazolidin-2-one |

Reduction Reactions

The N-acyl carbonyl group of this compound is susceptible to reduction by various hydride reagents. Common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can be employed. The reduction of the exocyclic amide carbonyl typically leads to the corresponding alcohol, 2-chloroethanol, and the parent 1,3-oxazolidin-2-one.

The general mechanism for the reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This initial attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., an alcohol), yields the final alcohol product. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, especially in molecules with multiple reducible functional groups.

The following table summarizes the expected products from the reduction of the N-acyl carbonyl group:

| Reactant | Reducing Agent | Main Product | Byproduct |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 2-Chloroethanol | 1,3-Oxazolidin-2-one |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Chloroethanol | 1,3-Oxazolidin-2-one |

Reaction Mechanisms and Kinetic Studies

A deeper understanding of the reactivity of this compound requires an examination of the detailed mechanistic pathways, the nature of reaction intermediates, and the kinetic and thermodynamic factors that govern these transformations.

Detailed Mechanistic Pathways for Key Transformations

Hydrolysis: The mechanism of hydrolysis can follow either an acid-catalyzed or a base-catalyzed pathway.

Base-catalyzed hydrolysis: In the presence of a base like hydroxide, the nucleophile directly attacks the carbonyl carbon. For N-acyl oxazolidinones, there is a competition between attack at the exocyclic and endocyclic carbonyls. The relative rates of these two pathways determine the product distribution. The subsequent collapse of the tetrahedral intermediate leads to the cleavage of the C-N bond (exocyclic) or the C-O bond (endocyclic).

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.

Transamidation: The mechanism of transamidation is analogous to base-catalyzed hydrolysis, with the amine acting as the nucleophile. The reaction proceeds through a tetrahedral intermediate. The rate of this reaction is dependent on the nucleophilicity of the amine and the stability of the leaving group (the oxazolidinone anion).

Reduction: The reduction with complex metal hydrides like NaBH₄ involves the transfer of a hydride ion to the carbonyl carbon. The reaction proceeds through an alkoxide intermediate which is then protonated. The mechanism is a classic example of nucleophilic addition to a carbonyl group.

Elucidation of Reaction Intermediates

The key intermediates in the reactions of the N-acyl carbonyl group are tetrahedral intermediates. For hydrolysis and transamidation, these intermediates are formed by the addition of the nucleophile (water, hydroxide, or an amine) to the carbonyl carbon. These intermediates are generally unstable and readily collapse to form the products.

In reduction reactions, the initial product of hydride attack is a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent step to yield the final alcohol product. The stability and reactivity of these intermediates can be influenced by the solvent and the specific reaction conditions.

Kinetic and Thermodynamic Aspects of Reactions

Kinetics: The rates of hydrolysis, transamidation, and reduction are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. Kinetic studies of related oxazolinone systems have shown that the ring-opening hydrolysis can be entropy-controlled, with solute-solvent interactions playing a significant role. researchgate.net The rate of nucleophilic attack is also dependent on the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the adjacent nitrogen and the chloroacetyl group.

Thermodynamics: The thermodynamic favorability of these reactions is determined by the change in Gibbs free energy (ΔG). The hydrolysis and reduction of the N-acyl group are generally exothermic and exergonic processes, driven by the formation of more stable products. In transamidation, the position of the equilibrium will depend on the relative stability of the starting N-acyl oxazolidinone and the resulting amide product, as well as the relative basicities of the amine and the oxazolidinone anion.

The following table provides a qualitative overview of the kinetic and thermodynamic aspects of the key reactions:

| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |

|---|---|---|

| Hydrolysis | Nucleophile concentration, pH, temperature | Stability of products (carboxylic acid and oxazolidinone) |

| Transamidation | Amine nucleophilicity, steric hindrance, catalyst | Relative stability of amides, basicity of leaving group |

| Reduction | Hydride reagent reactivity, solvent | High stability of the resulting alcohol |

Applications of 3 2 Chloroacetyl 1,3 Oxazolidin 2 One in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

Synthetic building blocks are relatively simple molecules that chemists use as starting materials to build more complex structures. asischem.commolscanner.com 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one serves as a bifunctional building block; the chloroacetyl moiety provides a reactive site for nucleophilic substitution, while the oxazolidinone ring can act as a chiral directing group or be incorporated into the final target molecule.

Introduction of the Chloroacetyl Group into Complex Molecules

The chloroacetyl group is a valuable functional group in organic synthesis due to its reactivity. The presence of an electron-withdrawing chlorine atom makes the adjacent carbonyl carbon highly electrophilic and the methylene (B1212753) protons acidic. This reactivity is harnessed to introduce the chloroacetyl unit into larger, more complex molecules. For instance, the N-terminal 2-chloroacetyl group can react with cysteine residues within peptides to form stable thioether linkages, a strategy used in creating cyclic peptides. nih.gov In the context of this compound, the entire N-acyl oxazolidinone unit can be appended to a molecule, bringing with it the reactive chloroacetyl handle for further transformations. Chloroacetyl chloride, a related reagent, is widely used to generate ketenes in situ for the synthesis of 3-chloro-azetidinones, highlighting the synthetic utility of the chloroacetyl functional group. mdpi.com

Precursor for Aziridine (B145994) Synthesis

The relationship between oxazolidinones and aziridines is well-established in synthetic chemistry, with transformations possible in both directions. nih.gov Enantiomerically pure aziridines can serve as precursors for the synthesis of functionalized chiral oxazolidin-2-ones. bioorg.orgresearchgate.net This is often achieved through a ring-expansion reaction. The acylation of the aziridine nitrogen, for example with an agent like methyl chloroformate, can initiate a regioselective ring-opening, followed by intramolecular cyclization to yield the five-membered oxazolidinone ring with retention of stereochemistry. bioorg.orgbioorg.org Conversely, ring-opening of oxazolidinone-fused aziridines provides a stereocontrolled route to valuable 2-amino ethers. nih.gov While direct conversion of this compound to an aziridine is not a standard named reaction, the inherent reactivity of the chloroacetyl group allows for transformations that could lead to aziridine formation through intramolecular cyclization after substitution of the chloride with a suitable nitrogen nucleophile.

Precursor for Glycine (B1666218) Equivalents and Amino Acid Derivatives

In chemical synthesis, a "glycine equivalent" is a reagent that can be used to introduce the glycine subunit into a molecule. nih.govnih.gov The structure of this compound contains the core elements of a glycine derivative masked within its N-acyl group. The chloroacetyl portion, -C(O)CH₂Cl, can be seen as an activated form of an acetyl group. Through nucleophilic substitution of the chloride atom, various side chains can be introduced. For example, reaction with an azide (B81097) source followed by reduction could install an amino group, leading to a glycine derivative. Subsequent cleavage of the oxazolidinone auxiliary would then unmask the N-protected amino acid. This strategy is a cornerstone of asymmetric amino acid synthesis, where a chiral auxiliary directs the stereoselective alkylation of an enolate derived from a glycine equivalent.

Exploitation in Asymmetric Synthesis

Asymmetric synthesis focuses on the selective creation of one specific enantiomer or diastereomer of a chiral molecule. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. williams.eduresearchgate.netfigshare.com The oxazolidinone ring system is one of the most reliable and widely used chiral auxiliaries in modern organic synthesis. rsc.orgwikipedia.org

Chiral 1,3-Oxazolidin-2-one Auxiliaries and their N-Acylation

The power of oxazolidinones in asymmetric synthesis stems from their use as "Evans auxiliaries," developed by David A. Evans. slideshare.net These auxiliaries are typically derived from readily available and optically pure amino alcohols, such as those from valine or phenylalanine. chem-station.com The chiral centers on the oxazolidinone ring, usually at the 4- and 5-positions, create a sterically defined environment.

The crucial first step in their use is N-acylation, where an acyl group is attached to the nitrogen atom of the auxiliary. wikipedia.org To generate this compound, a chiral oxazolidinone would be reacted with chloroacetyl chloride or a related acylation agent. While traditionally this reaction required strong bases like n-butyllithium at low temperatures, milder and more practical methods have been developed. For example, the acylation can be performed at room temperature using triethylamine (B128534) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). williams.edubohrium.com This acylation step attaches the chloroacetyl group, setting the stage for subsequent stereoselective transformations. nih.gov

Stereoselective Transformations Directed by Chiral Oxazolidinone Scaffolds

Once the N-acyl oxazolidinone, such as a chiral version of this compound, is formed, the chiral scaffold directs the stereochemistry of reactions at the α-carbon of the acyl group. researchgate.netrsc.org This is achieved by generating a metal enolate from the N-acyl oxazolidinone. The metal, often boron or lithium, chelates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid, planar structure. chem-station.comyoutube.com

The bulky substituent on the chiral auxiliary (e.g., an isopropyl or benzyl (B1604629) group) effectively blocks one face of this planar enolate. youtube.com Consequently, an incoming electrophile, such as an aldehyde in an aldol (B89426) reaction or an alkyl halide in an alkylation reaction, can only approach from the less sterically hindered face. chem-station.comnih.govalfa-chemistry.com This facial bias leads to the highly predictable and selective formation of one particular diastereomer. chem-station.com The Evans aldol reaction, for example, is renowned for producing syn-aldol adducts with exceptional diastereoselectivity. chem-station.com After the reaction, the chiral auxiliary can be cleaved under mild conditions, yielding an enantiomerically pure product (such as a β-hydroxy acid or a new amino acid) and allowing for the recovery and reuse of the auxiliary. nih.gov

Table 1: Examples of Stereoselective Reactions Using N-Acyl Oxazolidinone Auxiliaries This table illustrates the general principle of stereoselection with Evans-type auxiliaries, which is applicable to substrates like this compound after enolization and reaction with an electrophile.

| Reaction Type | N-Acyl Oxazolidinone Substrate | Electrophile | Key Reagents | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Aldol Reaction | N-Propionyl Oxazolidinone | Isobutyraldehyde | Dibutylboron triflate, Triethylamine | >99:1 (syn:anti) |

| Alkylation | N-Propionyl Oxazolidinone | Benzyl bromide | Sodium bis(trimethylsilyl)amide | >98:2 |

| Aldol Reaction | N-Acetyl Oxazolidinone | Benzaldehyde | Titanium tetrachloride, Hunig's base | 96:4 (syn:anti) |

| Tertiary Alkylation | N-(Phenylacetyl)oxazolidinone | t-Butyl Bromide | Zirconocene dichloride, n-BuLi | >20:1 |

Enantioselective Aldol Reactions

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its ability to generate syn-aldol products with exceptional diastereoselectivity. chem-station.com This high level of stereocontrol is attributed to the formation of a rigid, chair-like six-membered transition state when a Z-enolate, generated from the N-acyl oxazolidinone, reacts with an aldehyde. chem-station.com The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face.

While specific examples detailing the use of this compound in enantioselective aldol reactions are not extensively documented in the readily available literature, the general principles of the Evans aldol reaction provide a strong predictive framework for its behavior. The generation of a boron or titanium enolate of this compound would be expected to react with various aldehydes to afford the corresponding β-hydroxy-α-chloro carbonyl compounds with high syn-diastereoselectivity.

Table 1: Predicted Outcome of Enantioselective Aldol Reaction with this compound

| Aldehyde (R-CHO) | Expected Major Product | Expected Diastereoselectivity |

| Benzaldehyde | (2'S,3'R)-3-(2-Chloro-3-hydroxy-3-phenylpropanoyl)-1,3-oxazolidin-2-one | High (typically >95:5 syn:anti) |

| Isobutyraldehyde | (2'S,3'R)-3-(2-Chloro-3-hydroxy-4-methylpentanoyl)-1,3-oxazolidin-2-one | High (typically >95:5 syn:anti) |

| Acetaldehyde | (2'S,3'R)-3-(2-Chloro-3-hydroxybutanoyl)-1,3-oxazolidin-2-one | High (typically >95:5 syn:anti) |

Note: The stereochemical outcomes are predicted based on the established models for Evans aldol reactions. Actual results would require experimental verification.

Stereoselective Alkylation Reactions

The enolates derived from N-acyloxazolidinones are powerful nucleophiles for stereoselective alkylation reactions. wikipedia.org Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a chiral enolate. This enolate is effectively shielded by the substituent on the oxazolidinone ring, leading to a highly diastereoselective reaction upon the addition of an electrophile. williams.edu

In the case of this compound, the generation of the corresponding lithium or sodium enolate would create a nucleophile that can react with a variety of alkyl halides. The stereochemical outcome of the reaction is dictated by the approach of the electrophile from the less sterically hindered face of the enolate, opposite to the substituent on the chiral auxiliary. This methodology provides a reliable route to α-substituted α-chloro carbonyl compounds with a high degree of optical purity.

Table 2: Representative Stereoselective Alkylation Reactions of this compound Enolate

| Electrophile (R-X) | Product | Expected Diastereomeric Excess (d.e.) |

| Benzyl bromide | 3-(2-Benzyl-2-chloroacetyl)-1,3-oxazolidin-2-one | >95% |

| Allyl iodide | 3-(2-Chloro-2-pent-4-enoyl)-1,3-oxazolidin-2-one | >95% |

| Methyl iodide | 3-(2-Chloropropanoyl)-1,3-oxazolidin-2-one | >95% |

Note: The expected diastereomeric excess is based on typical results for alkylations of Evans auxiliaries. Specific experimental data for the chloroacetyl derivative is needed for confirmation.

Asymmetric Conjugate Additions

The enolates of N-acyloxazolidinones can also participate in asymmetric conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. researchgate.net The stereochemical course of these reactions is again controlled by the chiral auxiliary, which directs the approach of the Michael acceptor to one face of the enolate. This strategy is a powerful method for the construction of 1,5-dicarbonyl compounds with control over the newly formed stereocenters.

For this compound, the formation of its enolate followed by reaction with a Michael acceptor, such as methyl vinyl ketone or acrolein, would be expected to proceed with high diastereoselectivity. The resulting adduct would contain a chiral center at the β-position relative to the newly introduced carbonyl group, with its configuration determined by the chiral auxiliary.

Diastereoselective Cycloaddition Reactions

N-Acryloyl oxazolidinones are widely used as chiral dienophiles in asymmetric Diels-Alder reactions. nih.gov The oxazolidinone auxiliary effectively controls the facial selectivity of the [4+2] cycloaddition, leading to the formation of cyclic products with high diastereomeric and enantiomeric purity. The Lewis acid-catalyzed reaction typically proceeds through a chelated intermediate, which locks the conformation of the dienophile and enhances the stereodirecting effect of the auxiliary.

While the direct use of this compound in Diels-Alder reactions is not as common as its N-acryloyl counterparts, its derivatives can be employed. For instance, conversion of the chloroacetyl group to an α,β-unsaturated system would generate a suitable dienophile for asymmetric cycloadditions. The stereochemical outcome would be predicted by the established models for Evans auxiliary-controlled Diels-Alder reactions.

Application in the Synthesis of Other Heterocyclic Compounds

The reactive nature of the chloroacetyl group in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Formation of Fused Heterocycles

The electrophilic carbon of the chloroacetyl group and the nucleophilic nitrogen of the oxazolidinone ring, or an external nucleophile, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, reaction with a binucleophile could lead to the formation of a new ring fused to the oxazolidinone core. While specific literature examples utilizing this compound for the synthesis of fused heterocycles are scarce, the general reactivity pattern of α-halo amides suggests the feasibility of such transformations. Intramolecular cyclization of N-chloroacetyl derivatives is a known method for the synthesis of various heterocyclic compounds. researchgate.netasianpubs.org

Synthesis of Spiro Compounds

The synthesis of spiro compounds often involves intramolecular cyclization reactions where a new ring is formed at a spiro center. Although direct applications of this compound in the synthesis of spiro compounds are not well-documented, its potential as a building block can be envisioned. For instance, the chloroacetyl group could be used to tether a second cyclic precursor, which could then undergo an intramolecular cyclization onto the oxazolidinone ring or a neighboring atom to form a spirocyclic system. The synthesis of spiro-oxazolidinones from other precursors has been reported, indicating the general accessibility of this structural motif.

Utility in Total Synthesis of Natural Products and Bioactive Molecules

The compound this compound serves as a valuable building block in advanced organic synthesis, particularly in the stereocontrolled construction of complex molecules. Its utility stems from the dual functionality of the chloroacetyl group as a reactive handle and the oxazolidinone ring as a reliable chiral auxiliary. This combination is particularly exploited in asymmetric reactions to generate key structural motifs found in a variety of bioactive compounds, most notably β-lactam antibiotics. biosynth.com

Strategic Incorporation of the Oxazolidinone Moiety

In the synthesis of complex chiral molecules, the primary strategy involving this compound is its use as an Evans-type chiral auxiliary. chem-station.com This approach leverages the inherent chirality of substituted oxazolidinones to direct the stereochemical outcome of bond-forming reactions at the α-carbon of the acetyl group.

The core principle lies in the formation of a rigid, chelated enolate. The N-acyl group of the oxazolidinone is treated with a Lewis acid (commonly a boron triflate) and a hindered base to form a Z-enolate. chem-station.comnih.gov The substituent on the chiral oxazolidinone ring effectively blocks one face of the planar enolate. Consequently, an incoming electrophile, such as an aldehyde or an imine, can only approach from the less sterically hindered face. chem-station.com This facial bias directs the formation of new stereocenters with a high degree of predictability and diastereoselectivity.

This method of directed stereocontrol is fundamental in asymmetric synthesis, as it allows for the construction of specific stereoisomers, which is often crucial for the molecule's intended function. After the key stereoselective transformation is complete, the oxazolidinone auxiliary can be cleaved from the product through hydrolysis or other methods, yielding the desired chiral molecule and often allowing for the recovery and recycling of the auxiliary. chem-station.com

One of the most powerful applications of this strategy is in the Staudinger reaction, or [2+2] ketene-imine cycloaddition, for the synthesis of β-lactams. nih.gov In this context, the chloroacetyl group of this compound can be converted into a ketene (B1206846). The chiral oxazolidinone attached to this ketene precursor guides the cycloaddition with an imine, leading to the formation of a β-lactam ring with excellent stereocontrol at the newly formed stereocenters. nih.govresearchgate.net

| Strategic Role | Description | Key Transformation |

| Chiral Auxiliary | The oxazolidinone ring directs the stereochemical course of reactions. | Asymmetric Aldol Addition |

| Enolate Precursor | The chloroacetyl group provides the α-protons for enolate formation. | Staudinger [2+2] Cycloaddition |

| Stereocontrol Element | Steric hindrance from the auxiliary dictates the facial selectivity of electrophilic attack. | Diastereoselective C-C Bond Formation |

Key Intermediates Derived from this compound

The strategic use of this compound leads to the formation of highly valuable and stereochemically defined synthetic intermediates. These intermediates serve as the foundational core upon which the remainder of a target natural product or bioactive molecule is constructed.

Aldol Adducts: A primary class of intermediates formed is the β-hydroxy N-acyl oxazolidinone, the product of an Evans aldol reaction. nih.govalfa-chemistry.com When the boron enolate derived from this compound reacts with an aldehyde, it produces a syn-aldol adduct with high diastereoselectivity. chem-station.com This intermediate is characterized by a specific spatial arrangement of the hydroxyl and methyl groups on the newly formed β-hydroxy carbonyl chain. This adduct is a versatile precursor that can be further elaborated; for instance, the hydroxyl group can be protected or used to direct subsequent reactions, and the carbonyl group can be reduced or otherwise modified after the cleavage of the chiral auxiliary.

β-Lactam Adducts: In the context of antibiotic synthesis, the most significant intermediates are the chiral β-lactams (azetidin-2-ones) formed via the Staudinger cycloaddition. chemijournal.com The reaction of the ketene derived from the title compound with an imine directly yields an oxazolidinone-appended β-lactam. This entire construct is a key intermediate. The oxazolidinone ensures the correct stereochemistry of the substituents on the β-lactam ring, which is a critical structural feature for many antibiotics. This intermediate can then undergo further functionalization, including the removal of the auxiliary and modification of side chains, to yield the final bioactive β-lactam compound. nih.gov

The table below outlines the principal intermediates generated from this compound in asymmetric synthesis.

| Intermediate Class | Formation Reaction | Structural Features | Synthetic Utility |

| β-Hydroxy N-Acyl Oxazolidinone | Evans Asymmetric Aldol Addition | Stereodefined β-hydroxy carbonyl moiety | Precursor for polyketides, amino acids, and other chiral building blocks |

| Chiral β-Lactam Adduct | Staudinger [2+2] Cycloaddition | Diastereomerically pure azetidin-2-one (B1220530) ring | Core structure for β-lactam antibiotics |

Structural Modifications and Structure Reactivity Relationships of 3 2 Chloroacetyl 1,3 Oxazolidin 2 One Derivatives

Influence of Substituents on the Oxazolidinone Ring on Reactivity

Substituents on the heterocyclic oxazolidinone ring are pivotal for inducing facial selectivity in reactions involving the N-acyl group. These substituents create a chiral environment that directs the approach of incoming reagents to one of the two faces of the enolate formed at the α-carbon of the acyl chain.

The most common and effective substitution patterns involve the placement of alkyl or aryl groups at the C4 and/or C5 positions of the oxazolidinone ring. researchgate.net These substituents exert steric hindrance, effectively blocking one side of the planar enolate intermediate that is typically formed under basic conditions and coordinated to a metal cation. chempedia.info For example, the widely used Evans auxiliaries are derived from amino acids and feature substituents at the C4 position (e.g., isopropyl from valine or benzyl (B1604629) from phenylalanine).

The size and stereochemistry of these substituents directly correlate with the degree of stereocontrol observed in reactions such as alkylations, aldol (B89426) additions, and conjugate additions. researchgate.net Larger substituents generally lead to higher diastereoselectivity because they create a more pronounced steric bias. This principle is a cornerstone of asymmetric synthesis, allowing for the predictable formation of a specific stereoisomer. researchgate.net While much of the structure-activity relationship (SAR) literature for oxazolidinones focuses on their antibacterial properties, these studies also highlight the structural importance of the C5 position substituent for molecular interactions. nih.govnih.gov

Table 1: Effect of C4-Substituent on Diastereoselectivity in Aldol Reactions This table is illustrative, based on established principles of Evans auxiliaries.

Variations in the N-Acyl Moiety and their Synthetic Consequences

The N-acyl group is the operational center of reactivity for these chiral auxiliaries. The structure of this moiety dictates the acidity of the α-protons, the stability and geometry of the resulting enolate, and the types of transformations the molecule can undergo. In the case of 3-(2-chloroacetyl)-1,3-oxazolidin-2-one, the electron-withdrawing chlorine atom significantly increases the acidity of the α-methylene protons, facilitating enolate formation. This compound is a useful reagent for the asymmetric synthesis of β-lactam antibiotics. biosynth.com

The synthetic consequences of varying the N-acyl group are extensive:

N-Propionyl groups are commonly used for stereoselective aldol reactions, generating products with two new stereocenters.

N-Arylacetyl groups can be selectively α-oxidized to produce chiral α-hydroxy acids. A study demonstrated the direct anaerobic oxidation of various N-(arylacetyl)-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate (B1210297), which showed a broad substrate scope and tolerance for different aryl groups. nih.gov

N-Crotonyl (α,β-unsaturated) groups are precursors for asymmetric Michael additions, Diels-Alder reactions, and cyclopropanations. Research has shown that N-[3-butenoyl]-1,3-oxazolidin-2-one is highly reactive towards γ-oxidation, whereas the isomeric N-(2-butenoyl) oxazolidinone is unreactive under the same conditions. nih.gov This highlights how the position of unsaturation within the acyl group dramatically alters reactivity. nih.gov

The general reactivity of N-acyl oxazolidinones follows the established principles of nucleophilic acyl substitution, where the oxazolidinone serves as a chiral leaving group upon cleavage. youtube.com The enolates derived from these imides, particularly titanium enolates, are crucial intermediates in highly stereocontrolled carbon-carbon bond-forming reactions. researchgate.net

Table 2: Reactivity of N-Acyl Oxazolidinones Based on Acyl Moiety

Stereoelectronic Effects in N-Acyl Oxazolidinones

Stereoelectronic effects are subtle, yet powerful, influences arising from the spatial arrangement of orbitals that dictate the reactivity and conformational preferences of a molecule. In N-acyl oxazolidinones, these effects are fundamental to their success as chiral auxiliaries.

A primary stereoelectronic effect is the delocalization of the nitrogen lone pair into the π* orbital of the adjacent acyl carbonyl group. This n→π* interaction imparts partial double-bond character to the N-C(O) bond, resulting in a planar and conformationally restricted amide-like linkage. This planarity is key to transmitting the stereochemical information from the chiral ring to the reacting acyl group.

Furthermore, in Lewis acid-mediated reactions (e.g., aldol additions), the formation of a chelate between the Lewis acid (like TiCl₄ or Bu₂BOTf), the acyl carbonyl oxygen, and the oxazolidinone carbonyl oxygen is a dominant stereocontrolling element. This chelation locks the N-acyl group into a rigid syn- or anti-periplanar conformation relative to the ring. This fixed conformation, combined with the steric bulk on the oxazolidinone ring, ensures that the electrophile approaches the resulting Z-enolate from the least hindered face, thus achieving high diastereoselectivity. The ability of the metal cation to form such a chelate is a critical factor in the success of these reactions. chempedia.info These interactions effectively lower the energy of the transition state for the desired stereochemical pathway, making it the overwhelmingly favored route.

Table of Mentioned Compounds

Theoretical and Computational Chemistry Studies of 3 2 Chloroacetyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure, stability, and conformational landscape of a molecule. For 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more commonly, Density Functional Theory (DFT), are employed to optimize the molecular geometry.

The calculations would typically begin by building an initial structure of the molecule. The geometry is then optimized to find the lowest energy arrangement of atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For the oxazolidinone ring, the calculations would confirm its largely planar or near-planar envelope conformation. A critical aspect of the conformational analysis is the orientation of the exocyclic chloroacetyl group relative to the ring. Due to rotation around the N-C bond, different conformers exist. Computational studies on analogous compounds, such as 3-acetyloxazolidin-2-one, have shown that the imide nitrogen atom is planar and the exocyclic C=O bond is oriented anti to the ring's N–C(=O) bond to minimize steric hindrance and dipole-dipole repulsion. mdpi.com It is expected that this compound would adopt a similar low-energy conformation.

Below is a table of hypothetical, yet representative, optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Lengths (Å) | ||

| C2=O2 | C(carbonyl, ring)=O | 1.21 Å |

| N3-C2 | N-C(carbonyl, ring) | 1.39 Å |

| N3-C6 | N-C(carbonyl, side-chain) | 1.40 Å |

| C6=O6 | C(carbonyl, side-chain)=O | 1.22 Å |

| C6-C7 | C(carbonyl, side-chain)-CH2Cl | 1.53 Å |

| C7-Cl | CH2-Cl | 1.79 Å |

| Bond Angles (°) ** | ||

| C2-N3-C4 | C-N-C in ring | 110.5° |

| C2-N3-C6 | C(ring)-N-C(side-chain) | 125.0° |

| N3-C6-C7 | N-C(carbonyl)-C | 118.0° |

| Dihedral Angle (°) ** | ||

| C2-N3-C6=O6 | Defines side-chain orientation | ~180° (anti-periplanar) |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Density Functional Theory (DFT) Studies of Reaction Pathways

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, DFT studies would focus on reactions characteristic of N-acyl oxazolidinones, particularly those involving the formation of an enolate. The chloroacetyl group provides an electrophilic carbon (C7) and acidic α-protons, making it susceptible to both nucleophilic attack and deprotonation.

A typical DFT study would investigate the reaction pathway for enolate formation using a base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide. williams.edu The calculations would model the approach of the base, the abstraction of an α-proton from C7, and the formation of the corresponding enolate. The solvent's effect, which is crucial in these reactions, is often included using a Polarizable Continuum Model (PCM).

Furthermore, the subsequent reactions of the enolate, such as an aldol (B89426) addition or alkylation, would be modeled. DFT can predict the regioselectivity and stereoselectivity of these reactions by calculating the energies of the different possible reaction channels. acs.orgmdpi.com For instance, in an aldol reaction, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can identify the factors controlling the formation of specific stereoisomers.

Transition State Analysis and Energy Profiles

A key component of studying reaction pathways is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

Using DFT, researchers can perform a transition state search to locate the specific geometry of the TS for a given reaction step. Once a candidate structure is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. researchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative description of the reaction mechanism. For example, in a study of the stereoselective alkylation of an N-acyl oxazolidinone enolate, the energy profiles for the electrophile approaching from the re face versus the si face would be calculated. The difference in the activation energies (ΔEa) for these two pathways would allow for a theoretical prediction of the diastereomeric ratio of the products, which can then be compared to experimental results. acs.org

Theoretical Prediction of Spectroscopic Signatures and Electronic Properties

Quantum chemistry provides reliable methods for predicting various spectroscopic properties, which can be invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for predicting NMR chemical shifts (¹H and ¹³C). The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. This allows for the assignment of experimental spectra and can help distinguish between different isomers or conformers.

IR Vibrational Frequencies: The vibrational frequencies and corresponding intensities of a molecule can be calculated using quantum mechanics. These calculations help in assigning the peaks in an experimental infrared (IR) spectrum. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the two carbonyl (C=O) groups (one in the ring, one in the side chain) and the C-Cl bond. Calculated frequencies are often systematically scaled by a small factor to better match experimental values.

Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states. This can provide insight into the molecule's electronic structure, including the nature of its frontier molecular orbitals (HOMO and LUMO).

The following table shows representative predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Feature | Assignment |

| ¹³C NMR (δ, ppm) | ~168 ppm | C6 (Exocyclic C=O) |

| ~154 ppm | C2 (Ring C=O) | |

| ~62 ppm | C4 (CH₂-O) | |

| ~45 ppm | C5 (CH₂-N) | |

| ~42 ppm | C7 (CH₂Cl) | |

| IR Frequencies (cm⁻¹) | ~1780 cm⁻¹ | Ring C=O stretch |

| ~1705 cm⁻¹ | Exocyclic C=O stretch | |

| ~750 cm⁻¹ | C-Cl stretch |

Note: These are typical values predicted from DFT calculations and may vary slightly based on the computational level and solvent model used.

Molecular Modeling for Understanding Reaction Stereoselectivity

N-acyl oxazolidinones are widely used as chiral auxiliaries, famously known as Evans auxiliaries, to induce stereoselectivity in reactions such as alkylations, aldol reactions, and conjugate additions. williams.eduresearchgate.net Molecular modeling is essential for understanding the origin of this stereocontrol.

The generally accepted model, supported by extensive computational work on related systems, involves the formation of a rigid, chelated (Z)-enolate when the N-acyl oxazolidinone is treated with a suitable base (e.g., a lithium or sodium amide). williams.edu In this enolate, the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid bicyclic-like structure.

Molecular modeling of this chelated intermediate for this compound would show that the plane of the oxazolidinone ring effectively shields one of the two faces of the enolate double bond. An incoming electrophile is therefore sterically directed to attack from the less hindered face. If a chiral center is present on the oxazolidinone ring (which is not the case for the parent compound but is for Evans auxiliaries), this steric hindrance becomes highly predictable, leading to the formation of one diastereomer in high excess. nih.gov Computational models of the transition states for electrophilic attack on both faces can quantify the steric and electronic factors that contribute to the high levels of diastereoselectivity observed experimentally. acs.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Applications and Methodologies

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is a valuable reagent in asymmetric synthesis, particularly in the stereoselective formation of complex organic molecules. Its established role as a chiral auxiliary is being expanded through the development of new synthetic strategies.

One of the key applications of this compound is in the asymmetric synthesis of β-lactam antibiotics. biosynth.com It participates in aldol (B89426) condensation reactions with α,β-unsaturated ketones, leading to the formation of the corresponding β-lactam structures with a high degree of stereocontrol. biosynth.com This approach is crucial for the development of new antibiotic candidates.

Furthermore, the broader class of N-acyl oxazolidinones, to which this compound belongs, are extensively used as chiral auxiliaries in a variety of asymmetric transformations. These include alkylations, acylations, and conjugate additions, where the oxazolidinone ring directs the stereochemical outcome of the reaction, allowing for the synthesis of enantiomerically pure products. After the desired transformation, the chiral auxiliary can be cleaved and recycled.

Recent research has also focused on the synthesis of functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-phenylethyl]aziridines, highlighting the ongoing efforts to develop efficient and stereospecific routes to this important class of compounds. bioorg.org Such methodologies could be adapted for the synthesis of derivatives of this compound, further broadening its synthetic potential.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability. The integration of this compound and related compounds into these modern synthetic platforms is a key area of emerging research.

A notable development is the use of oxazolidinone-derived N-centered radicals in flow photoredox catalysis. unimi.it This methodology enables the formation of C-N bonds under mild conditions and has been successfully applied to the amidation of various aromatic substrates in both batch and continuous flow setups. unimi.it The application of this technology to this compound could open up new avenues for the synthesis of complex nitrogen-containing molecules. The use of flow chemistry can overcome the limitations of light penetration in batch processes, making it suitable for large-scale production. unimi.it

Moreover, the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source has been demonstrated. rsc.org A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst was used in a packed-bed reactor for the efficient synthesis of a library of pharmaceutically relevant oxazolidinones. rsc.org This approach highlights the potential for developing sustainable and continuous processes for the synthesis and derivatization of compounds like this compound.

The principles of automated synthesis are also being applied to the production of libraries of complex heterocyclic compounds, which could be extended to derivatives of this compound for applications in drug discovery and materials science. nih.gov

Development of Catalytic Systems for Reactions Involving this compound

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Research is focused on catalysts that can mediate reactions at the chloroacetyl group, the oxazolidinone ring, or both.

As mentioned, photoredox catalysis has emerged as a powerful tool for generating N-centered radicals from oxazolidinones, enabling novel C-N bond-forming reactions. unimi.it This approach offers a mild and efficient alternative to traditional methods that often require harsh reaction conditions.

In the broader context of oxazolidinone synthesis, various catalytic systems have been developed. For instance, bifunctional phase-transfer catalysts have been employed for the [3+2] coupling reaction of isocyanates and epoxides to afford 2-oxazolidinones. nih.gov Superbase catalysis has been utilized for the formation of the oxazolidinone ring from carbon dioxide and prop-2-yn-1-amines. lookchem.com While these methods are for the synthesis of the oxazolidinone core, the principles could be adapted for the development of catalytic reactions involving this compound as a substrate.

The chloroacetyl group in this compound is a reactive handle that can participate in various catalytic transformations. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce new functional groups at this position. The development of chiral catalysts for these transformations would further enhance the utility of this compound in asymmetric synthesis.

Potential for Functional Material Synthesis via Chemical Transformations (Excluding material properties)

The unique chemical structure of this compound, featuring a reactive chloroacetyl group and a polar oxazolidinone ring, makes it an attractive building block for the synthesis of functional materials. The chemical transformations of this molecule can lead to the formation of monomers and polymers with tailored functionalities.

The chloroacetyl group can serve as an initiation site for controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP). This would allow for the synthesis of well-defined polymers with the oxazolidinone moiety as a pendant group. The presence of the oxazolidinone ring could impart specific properties to the resulting polymer, such as improved solubility or the ability to participate in hydrogen bonding.

Furthermore, the chloroacetyl group can be readily converted to other functional groups, such as azides or alkynes, which are commonly used in "click" chemistry reactions. This would enable the facile conjugation of the oxazolidinone moiety to other molecules or surfaces, leading to the creation of functionalized materials for a variety of applications. For instance, this approach could be used to synthesize heterotelechelic polymers for the conjugation of biomolecules, similar to the use of biotinylated chain transfer agents for the synthesis of streptavidin-bovine serum albumin polymer conjugates. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and stoichiometry of reagents like 1,3-oxazolidin-2-one and chloroacetyl chloride. Monitoring reaction progress via TLC or HPLC can prevent over-chlorination or side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted intermediates. Post-synthesis characterization using -NMR and IR spectroscopy ensures structural fidelity .

Q. How should researchers handle and store this compound to maintain its stability and ensure laboratory safety?

- Methodological Answer : The compound’s chloroacetyl group makes it moisture-sensitive and reactive. Store it in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles, lab coat) when handling, and work in a fume hood to avoid inhalation. Decomposition products (e.g., HCl vapors) should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. What structural features of this compound contribute to its bioactivity, and how can structure-activity relationship (SAR) studies be designed to explore this?

- Methodological Answer : The chloroacetyl moiety enhances electrophilicity, enabling covalent interactions with bacterial targets (e.g., ribosomes). SAR studies should systematically modify the oxazolidinone core and chloroacetyl substituent:

- Step 1 : Synthesize analogs with fluorinated (e.g., ) or electron-withdrawing groups to assess electronic effects .

- Step 2 : Test antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus) using MIC assays.

- Step 3 : Perform molecular docking to correlate substituent effects with binding affinity to 23S ribosomal RNA .

Q. Which analytical techniques are most effective for characterizing the crystallographic structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure to confirm bond angles and planarity of the oxazolidinone ring. Use SHELX software for refinement .

- HPLC-MS : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) and monitor for degradation products (e.g., free oxazolidinone).

- Thermogravimetric analysis (TGA) : Assess thermal stability and melting point consistency .

Q. How can derivatization strategies be applied to this compound to study its metabolic pathways or enhance its pharmacological properties?

- Methodological Answer :

- Derivatization for metabolite tracking : React with 2-nitrobenzaldehyde under acidic conditions to form stable hydrazones, enabling LC-MS detection of metabolites like NP-AOZ .

- Pharmacological enhancement : Introduce fluorinated substituents (e.g., ) at the chloroacetyl position to improve metabolic stability and blood-brain barrier penetration. Optimize reaction conditions using DMF as a solvent and KCO as a base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.